4-Chloro-3,5-bis(2-methoxyphenyl)-1,2-oxazole
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Overview
Description
2-[4-CHLORO-3-(2-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorinated phenyl group and a methoxyphenyl group attached to the isoxazole ring, making it a unique and potentially valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-3-(2-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group can be introduced via a substitution reaction using a chlorinated benzene derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through an etherification reaction using a methoxyphenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-3-(2-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-CHLORO-3-(2-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-3-(2-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-CHLORO-3-(2-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL ETHYL ETHER
- 2-[4-CHLORO-3-(2-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL PROPYL ETHER
Uniqueness
2-[4-CHLORO-3-(2-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H14ClNO3 |
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Molecular Weight |
315.7 g/mol |
IUPAC Name |
4-chloro-3,5-bis(2-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H14ClNO3/c1-20-13-9-5-3-7-11(13)16-15(18)17(22-19-16)12-8-4-6-10-14(12)21-2/h3-10H,1-2H3 |
InChI Key |
IEFKSGOWMZOXGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=NO2)C3=CC=CC=C3OC)Cl |
Origin of Product |
United States |
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